molecular formula C26H29N3O2 B4592664 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Katalognummer: B4592664
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: WLKFBDZJRXMXEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a spirocyclic quinazoline derivative characterized by a fused benzoquinazoline core linked to a cyclopentane ring via a spiro junction. This compound features a benzyl group at position 3 and a 3-hydroxypropylamino substituent at position 2. The quinazoline scaffold is widely recognized for its biological relevance, including anticancer, antimicrobial, and enzyme inhibitory activities .

Eigenschaften

IUPAC Name

3-benzyl-2-(3-hydroxypropylamino)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c30-16-8-15-27-25-28-23-21-12-5-4-11-20(21)17-26(13-6-7-14-26)22(23)24(31)29(25)18-19-9-2-1-3-10-19/h1-5,9-12,30H,6-8,13-18H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKFBDZJRXMXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a member of the spiroquinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spiro structure that contributes to its biological activity. The spiro[benzo[h]quinazoline] moiety is known for its potential in various pharmacological applications. The presence of the hydroxypropylamino group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study evaluated the cytotoxic effects of similar spiroquinazolines against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines, demonstrating IC50 values in the micromolar range, indicating potent anticancer activity .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell survival and proliferation. For example, quinazoline derivatives have been shown to inhibit the activity of protein kinases involved in cell cycle regulation and apoptosis . The ability to induce apoptosis in cancer cells via intrinsic pathways has been highlighted as a crucial aspect of their anticancer potential.

Antimicrobial Activity

In addition to anticancer properties, spiroquinazolines have displayed antimicrobial activities. A study focused on the synthesis and evaluation of tricyclic substituted benzohquinolines found that certain derivatives exhibited significant antibacterial and antifungal activities against various pathogens . The structure-activity relationship (SAR) analysis suggested that modifications on the benzyl moiety could enhance antimicrobial potency.

Case Study 1: Anticancer Evaluation

A research team synthesized several spiroquinazoline derivatives and evaluated their efficacy against different cancer cell lines. One derivative showed an IC50 value of 1.5 µM against MCF-7 cells, indicating strong cytotoxicity. Further mechanistic studies revealed that this compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

Another study investigated the antimicrobial properties of a related compound, revealing effective inhibition of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 10 µg/mL. This suggests that structural features inherent to spiroquinazolines contribute significantly to their bioactivity .

Research Findings Summary

Activity Cell Line/Pathogen IC50/MIC Mechanism
Anticancer ActivityMCF-71.5 µMInduction of apoptosis via caspase activation
Antimicrobial ActivityStaphylococcus aureus<10 µg/mLDisruption of cell wall synthesis
Antimicrobial ActivityCandida albicans<10 µg/mLInhibition of ergosterol biosynthesis

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the modulation of signaling pathways such as STAT (Signal Transducer and Activator of Transcription) pathways, which are crucial for cell growth and survival .

Antimicrobial Activity

The compound's structural analogs have demonstrated potent antimicrobial effects against a range of pathogens, including bacteria and fungi. Studies have reported that certain derivatives exhibit high efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against species such as Candida albicans .

Neuroprotective Effects

Preliminary studies suggest that spiroquinazoline compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to their lipophilicity allows these compounds to interact with central nervous system targets effectively .

Synthetic Approaches

The synthesis of 3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one can be achieved through various methods, including multi-step organic synthesis involving cyclization reactions. The methodologies often focus on optimizing yield and purity while ensuring the retention of biological activity.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated effective inhibition of K-562 (human chronic myelogenous leukemia) cells with IC50 values in the low micromolar range.
Study 2 Antimicrobial PropertiesShowed significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 3 NeuroprotectionIndicated potential reduction in neuroinflammation markers in animal models of Alzheimer's disease after treatment with related compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of spiroquinazolines are highly dependent on substituents, ring size, and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Spiroquinazoline Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities LogP References
Target Compound 3-Benzyl, 2-(3-hydroxypropylamino), cyclopentane spiro ring 452.5 (estimated) Anticancer, enzyme inhibition (hypothesized) ~3.5
3-(3-Hydroxypropyl)-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one 3-Hydroxypropyl, phenyl, cyclohexane spiro ring 400.5 Antitumor, antimonoaminoxidaze 5.0
2-(Benzylsulfanyl)-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one Benzylsulfanyl, cyclohexyl, cyclopentane spiro ring 462.6 Zika virus NS3 protease inhibition 6.2
3-Benzyl-2-(prop-2-enylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one Benzyl, allylthio, cyclohexane spiro ring 428.6 4.8
2-[(2-Hydroxyethyl)Amino]-3H-Spiro[Benzo[h]Quinazoline-5,1'-Cycloheptan]-4(6H)-one 2-Hydroxyethylamino, cycloheptane spiro ring 406.5 Antibacterial, antitumor ~3.0
Erlotinib (Reference Drug) Quinazoline core with acetylene and oxazolidinone groups 393.4 EGFR tyrosine kinase inhibition (anticancer) 2.4

Key Observations:

Substituent Effects: The 3-hydroxypropylamino group in the target compound may enhance water solubility compared to sulfur-containing analogs (e.g., benzylsulfanyl derivatives) due to its hydrogen-bonding capacity .

Spiro Ring Size :

  • Cyclopentane spiro rings (e.g., target compound) confer greater structural rigidity than cyclohexane or cycloheptane analogs, which may influence binding to enzymatic pockets .

Biological Activity: Sulfur-containing derivatives (e.g., benzylsulfanyl in ) exhibit antiviral activity, while hydroxyalkylamino derivatives (e.g., ) show antitumor and antibacterial effects . The target compound’s 3-hydroxypropylamino group is structurally analogous to the 2-hydroxyethylamino group in , which demonstrated potent antitumor activity against murine models (IC₅₀ = 1.2 µM) .

Enzyme Inhibition: Spiroquinazolines with hydrophilic substituents (e.g., hydroxypropyl) are hypothesized to inhibit monoamine oxidases or tyrosine kinases, similar to erlotinib but with improved selectivity due to the spiro architecture .

Research Findings and Mechanistic Insights

  • Antitumor Activity: Derivatives with hydroxyalkylamino groups (e.g., ) induced apoptosis in HeLa cells by upregulating caspase-3 and downregulating Bcl-2, with minimal cytotoxicity to normal fibroblasts .
  • Antiviral Potential: The benzylsulfanyl derivative in inhibited Zika virus NS3 protease (binding energy = −7.1 kcal/mol) via hydrogen bonds with Ser135 and Asn152 residues .
  • Synthetic Accessibility: The target compound can likely be synthesized via condensation of 2-thioxo-spiroquinazoline with 3-aminopropanol, a method validated for analogous hydroxyalkylamino derivatives .

Q & A

Basic: What are the key synthetic routes and optimization strategies for this spiroquinazoline derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting aminoquinazoline precursors with aldehydes or ketones under reflux in ethanol, adjusted to pH 4–4.5 with glacial acetic acid to form Schiff bases .
  • Alkylation : Introducing substituents (e.g., sulfanyl groups) via reactions with halo compounds like 2-bromo-1-phenylethanone, achieving yields up to 47% .
  • Purification : Ice-water precipitation followed by vacuum filtration to isolate solids .
    Optimization : Adjusting solvent polarity, reaction time, and stoichiometry improves yield. For example, using neutral alumina as a catalyst enhances cyclization efficiency in spiro ring formation .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • IR : Peaks at 1671 cm⁻¹ (C=O) and 1598 cm⁻¹ (C=N) confirm core functional groups .
    • NMR : Distinct signals for spiro carbons (e.g., cyclopentane CH₂ at δ 1.37 ppm in 1^1H NMR; spiro carbon at 67.3 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 386.1232 for a related derivative) .
  • Purity Analysis : HPLC or TLC validates absence of byproducts .

Advanced: How to design bioactivity assays to evaluate its pharmacological potential?

Methodological Answer:

  • In Vitro Models :
    • Antitumor Activity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with controls like erlotinib .
    • Antibacterial Screening : Disk diffusion assays against Gram-positive/negative strains, with MIC determination .
  • Mechanistic Studies :
    • Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via spectrophotometric methods .
    • Apoptosis Markers : Flow cytometry for caspase-3 activation .
  • Controls : Include positive controls (e.g., gefitinib for kinase inhibition) and vehicle-treated samples .

Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Modification Strategies :

    • Core Modifications : Replace cyclopentane with cyclohexane to alter lipophilicity (logP changes by ~0.5 units) .
    • Substituent Effects : Introduce sulfanyl or hydrazinyl groups to enhance antitumor activity (e.g., 2-sulfanyl derivatives show 2× potency vs. parent compound) .
  • Data Correlation :

    SubstituentBioactivity (IC₅₀, μM)Key Finding
    3-Hydroxypropyl12.5 ± 1.2Moderate MAO inhibition
    Benzylsulfanyl5.8 ± 0.7Enhanced antitumor activity
    Cyclohexane ring18.9 ± 2.1Reduced bioavailability

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze compound purity via HPLC; impurities >5% skew results .
  • Experimental Reproducibility :
    • Standardize assay conditions (e.g., cell passage number, serum concentration) .
    • Use randomized block designs to minimize batch effects .
  • Orthogonal Assays : Confirm MAO inhibition via both spectrophotometric and fluorometric methods .
  • Data Normalization : Express activity relative to internal controls (e.g., % inhibition vs. baseline) .

Advanced: What analytical methods assess environmental stability or degradation?

Methodological Answer:

  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS over 72 hours .
  • Photodegradation : Expose to UV light (254 nm) and quantify byproducts using GC-MS .
  • Thermal Stability : TGA analysis to determine decomposition temperatures (e.g., 342.5°C for related compounds) .

Advanced: How to optimize synthetic routes for scaled-up production?

Methodological Answer:

  • Solvent Selection : Replace ethanol with DMF for higher solubility of intermediates .
  • Catalysis : Use Pd/C for hydrogenation steps to reduce reaction time by 50% .
  • Process Monitoring : In-line FTIR tracks reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.